molecular formula C13H25NO2 B565809 N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 107431-14-1

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Cat. No. B565809
CAS RN: 107431-14-1
M. Wt: 227.348
InChI Key: JZWMATNATWMPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is a reagent used in the preparation of carbazole derivatives . It is also used in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides as 5-HT1F agonists for the treatment of migraines .


Synthesis Analysis

The synthesis of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine involves the use of Undecan-9-amine, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5] as a precursor . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is C13H25NO2 . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.


Chemical Reactions Analysis

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is used as a reagent in the preparation of carbazolecarboxamides and cycloheptaindolecarboxamides . These compounds act as 5-HT1F agonists, which are used for the treatment of migraines .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine include a molecular weight of 227.34 , a predicted boiling point of 299.2±40.0 °C , and a predicted density of 1.00±0.1 g/cm3 . Its pKa is predicted to be 9.68±0.40 .

properties

IUPAC Name

N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMATNATWMPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)N(C)C)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.